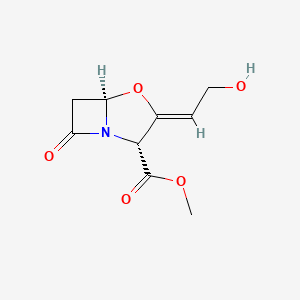
3-Hydroxy Nevirapine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy Nevirapine-d3 is a deuterated analog of 3-Hydroxy Nevirapine, which is a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nevirapine due to its stability and distinguishable mass spectrometric properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Nevirapine-d3 involves the incorporation of deuterium atoms into the molecular structure of 3-Hydroxy Nevirapine. This can be achieved through various deuteration techniques, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and consistent deuteration. The final product is purified using chromatographic techniques to achieve the desired purity and isotopic enrichment .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy Nevirapine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and potential toxicological effects of Nevirapine and its metabolites .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as Frémy’s salt and myeloperoxidase are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride can be used to reduce oxidized forms of this compound back to its original state.
Substitution: Various nucleophiles can be used to substitute functional groups in this compound under appropriate conditions.
Major Products: The major products formed from these reactions include quinoid derivatives and covalent adducts with amino acids such as ethyl valinate. These products are crucial for understanding the compound’s reactivity and potential biological effects .
Applications De Recherche Scientifique
3-Hydroxy Nevirapine-d3 is widely used in scientific research for several applications:
Pharmacokinetics: It helps in studying the absorption, distribution, metabolism, and excretion of Nevirapine in the body.
Metabolic Pathways: Researchers use it to investigate the metabolic pathways and identify potential toxic metabolites.
Drug Development: It is used in the development of new antiretroviral drugs by providing insights into the metabolic stability and reactivity of potential drug candidates.
Mécanisme D'action
3-Hydroxy Nevirapine-d3, like Nevirapine, exerts its effects by binding directly to the reverse transcriptase enzyme of HIV-1. This binding disrupts the enzyme’s catalytic site, thereby inhibiting the RNA-dependent and DNA-dependent DNA polymerase activities essential for viral replication. The deuterated form is particularly useful in studying the detailed mechanism of action due to its distinguishable properties in mass spectrometric analyses .
Comparaison Avec Des Composés Similaires
2-Hydroxy Nevirapine: Another metabolite of Nevirapine with similar properties but different metabolic pathways.
Nevirapine-d3: The deuterated form of Nevirapine itself, used for similar research purposes.
Uniqueness: 3-Hydroxy Nevirapine-d3 is unique due to its specific deuteration, which provides enhanced stability and distinct mass spectrometric properties. This makes it an invaluable tool in pharmacokinetic and metabolic studies, allowing for precise tracking and analysis of Nevirapine’s metabolic fate .
Propriétés
Numéro CAS |
1346602-85-4 |
|---|---|
Formule moléculaire |
C15H14N4O2 |
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
2-cyclopropyl-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one |
InChI |
InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3 |
Clé InChI |
DANIONWINZEYME-FIBGUPNXSA-N |
SMILES |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
SMILES isomérique |
[2H]C([2H])([2H])C1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
SMILES canonique |
CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4 |
Synonymes |
11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one-d3; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589136.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole](/img/structure/B589137.png)
![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonyl Bromide](/img/structure/B589144.png)
![9-[[9-[(4,4,5,5,5-Pentafluoropentyl)sulfenyl]nonyl]sulfenyl]nonanol](/img/structure/B589145.png)

